molecular formula C12H10N6O5 B10763750 ERK Inhibitor III

ERK Inhibitor III

Cat. No.: B10763750
M. Wt: 318.25 g/mol
InChI Key: RODAAYVFYDKHGT-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERK Inhibitor III is a small-molecule inhibitor that targets extracellular signal-regulated kinases (ERK1 and ERK2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular signaling, including cell proliferation, differentiation, apoptosis, and survival. Dysregulation of this pathway is often observed in various cancers, making ERK inhibitors valuable in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK Inhibitor III typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the inhibitor’s potency and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

ERK Inhibitor III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with improved potency or selectivity .

Scientific Research Applications

ERK Inhibitor III has a wide range of scientific research applications, including:

Mechanism of Action

ERK Inhibitor III exerts its effects by binding to the ATP-binding site of ERK1 and ERK2, preventing their phosphorylation and activation by upstream kinases such as mitogen-activated protein/extracellular signal-regulated kinase (MEK). This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of downstream effectors such as ribosomal S6 kinase (RSK) and transcription factors that regulate cell cycle progression and survival .

Properties

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine

InChI

InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-4-5-11(23-10)8-2-1-3-9(6-8)17(19)20/h1-7H,(H3,13,15,16)/b14-7+

InChI Key

RODAAYVFYDKHGT-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N=C(/N)\N[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.